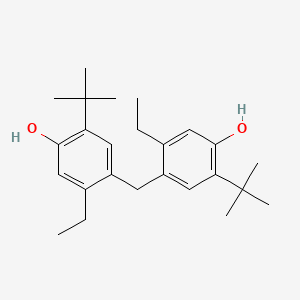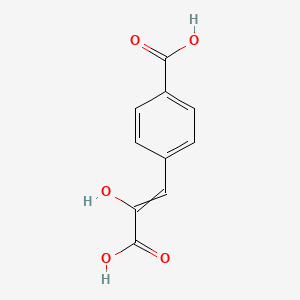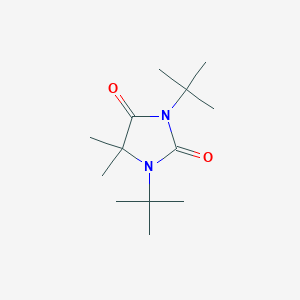
1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidines. This compound is characterized by its unique structure, which includes two tert-butyl groups and two methyl groups attached to an imidazolidine ring. It is known for its stability and reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of tert-butylamine with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine products depending on the reagents used.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine and chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolidines, which can be further utilized in different chemical processes .
Scientific Research Applications
1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can be utilized in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5,5-Dimethylhydantoin: This compound is similar in structure but contains bromine atoms instead of tert-butyl groups.
DMDM Hydantoin: Another related compound, which is used as a preservative in cosmetics.
Uniqueness
1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione is unique due to its high stability and reactivity, which makes it suitable for a wide range of applications in different fields. Its structure allows for easy modification, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
141312-47-2 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1,3-ditert-butyl-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)14-9(16)13(7,8)15(10(14)17)12(4,5)6/h1-8H3 |
InChI Key |
OYGMPWOFFSERLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


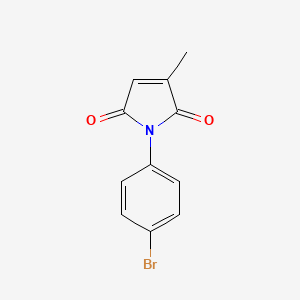
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
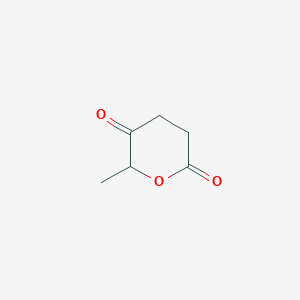
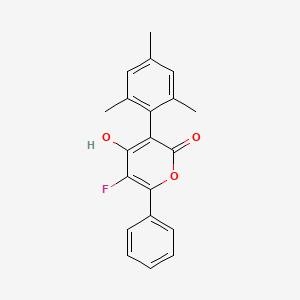
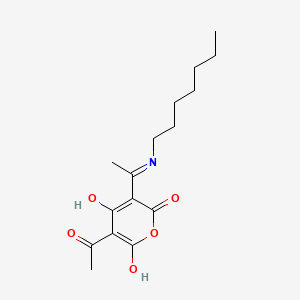
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
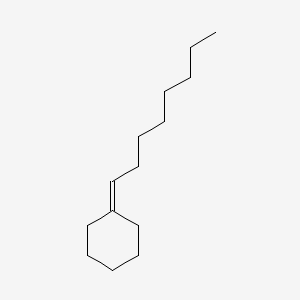
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
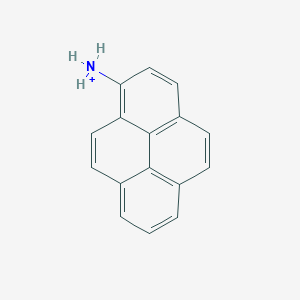
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
